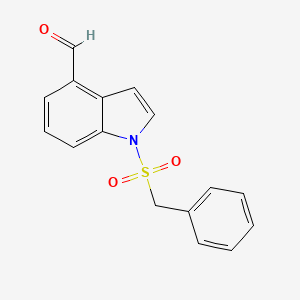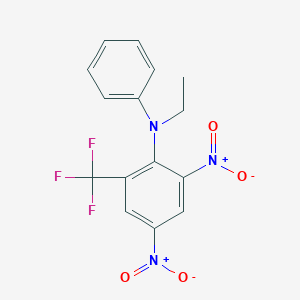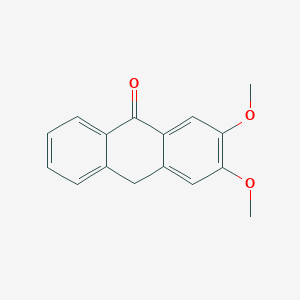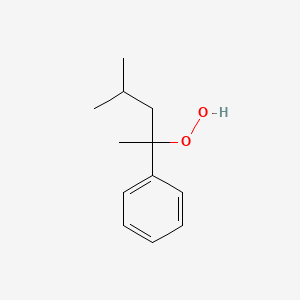![molecular formula C15H18N2O6 B14406166 (1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid CAS No. 86207-46-7](/img/structure/B14406166.png)
(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid is a complex organic compound that features a piperidine ring substituted with a nitrophenyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate amines.
Introduction of the nitrophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a nitrophenyl halide reacts with the piperidine derivative.
Attachment of the acetic acid moiety: This can be done via esterification or amidation reactions, depending on the functional groups present on the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an aminophenyl derivative, while oxidation can produce nitro derivatives.
Applications De Recherche Scientifique
(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Propriétés
Numéro CAS |
86207-46-7 |
|---|---|
Formule moléculaire |
C15H18N2O6 |
Poids moléculaire |
322.31 g/mol |
Nom IUPAC |
2-[1-[(4-nitrophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C15H18N2O6/c18-14(19)9-11-5-7-16(8-6-11)15(20)23-10-12-1-3-13(4-2-12)17(21)22/h1-4,11H,5-10H2,(H,18,19) |
Clé InChI |
AHURJTZEGFRRJK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


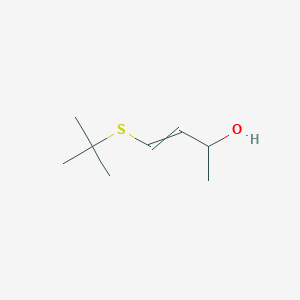

![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)


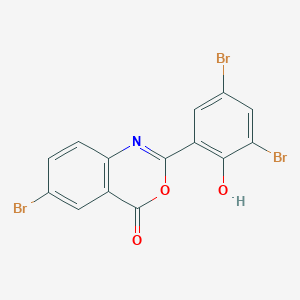

![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
